molecular formula C12H13ClN2O2 B8364053 5-chloro-7-dimethylaminomethyl-1H-indole-2-carboxylic acid

5-chloro-7-dimethylaminomethyl-1H-indole-2-carboxylic acid

Cat. No. B8364053
M. Wt: 252.69 g/mol
InChI Key: AQGJVNKQVPLDLF-UHFFFAOYSA-N
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Patent
US08202993B2

Procedure details

To a solution of 90 mg (0.32 mmol) of 5-chloro-7-dimethylaminomethyl-1H-indole-2-carboxylic acid ethyl ester in THF/EtOH/H2O (5 ml) at RT was added 23 mg of LiOH.H2O. The reaction mixture was stirred at 45° C. for one hour and then acidified with aqueous HCl 1M. The product was extracted with EtOAc and concentrated under vacuo to afford 34 mg (42%) of 5-chloro-7-dimethylaminomethyl-1H-indole-2-carboxylic acid as a white solid. ES-MS m/e (%): 251.3 (M−H+).
Name
5-chloro-7-dimethylaminomethyl-1H-indole-2-carboxylic acid ethyl ester
Quantity
90 mg
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
23 mg
Type
reactant
Reaction Step One
Name
THF EtOH H2O
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[NH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][C:11]([Cl:15])=[CH:10][C:9]=2[CH2:16][N:17]([CH3:19])[CH3:18])=[O:5])C.O[Li].O.Cl>C1COCC1.CCO.O>[Cl:15][C:11]1[CH:12]=[C:13]2[C:8](=[C:9]([CH2:16][N:17]([CH3:18])[CH3:19])[CH:10]=1)[NH:7][C:6]([C:4]([OH:5])=[O:3])=[CH:14]2 |f:1.2,4.5.6|

Inputs

Step One
Name
5-chloro-7-dimethylaminomethyl-1H-indole-2-carboxylic acid ethyl ester
Quantity
90 mg
Type
reactant
Smiles
C(C)OC(=O)C=1NC2=C(C=C(C=C2C1)Cl)CN(C)C
Name
LiOH.H2O
Quantity
23 mg
Type
reactant
Smiles
O[Li].O
Name
THF EtOH H2O
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1.CCO.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 45° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product was extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C2C=C(NC2=C(C1)CN(C)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 34 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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